3-Bromo-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
3-Bromo-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with bromine, chlorine, and methyl substituents at specific positions
Mechanism of Action
Target of Action
The primary target of 3-Bromo-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine is the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 can lead to a significant alteration in cell cycle progression . This interaction results in the inhibition of tumor cell proliferation, making it a potential therapeutic agent for cancer treatment .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . This disruption can lead to apoptosis or programmed cell death within tumor cells . Therefore, the compound’s action on CDK2 can have downstream effects on cell proliferation and survival .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties . These properties can help predict the observed antitumor activity .
Result of Action
The result of the compound’s action is a significant inhibition of the growth of examined cell lines . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 . It also induced apoptosis within HCT cells .
Biochemical Analysis
Biochemical Properties
3-Bromo-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine has been found to play a role in biochemical reactions, particularly as a CDK2 inhibitor . CDK2 (Cyclin-Dependent Kinase 2) is a protein that is a significant target for cancer treatment . This compound interacts with CDK2, inhibiting its function and thereby affecting the growth of cancer cells .
Cellular Effects
The compound has been shown to significantly inhibit the growth of various cell lines . Specifically, it has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . It influences cell function by altering cell cycle progression and inducing apoptosis within HCT cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . Molecular docking simulation of the compound confirmed the good fit into the CDK2 active site through essential hydrogen bonding with Leu83 .
Temporal Effects in Laboratory Settings
It has been observed that the compound’s cytotoxic activities and inhibitory effects on CDK2 are significant .
Metabolic Pathways
Given its inhibitory effects on CDK2, it is likely that it interacts with enzymes or cofactors involved in cell cycle regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate pyrazole and pyrimidine intermediates under controlled conditions. The reaction conditions often involve the use of strong bases or acids, elevated temperatures, and specific solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. The use of catalysts and optimized reaction conditions ensures efficient production while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are typical reagents for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
3-Bromo-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme mechanisms and interactions.
Industry: It is used in the development of new materials and as a precursor for various chemical products.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine
- 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
- 1H-Pyrazolo[3,4-b]pyridines
Uniqueness
3-Bromo-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to inhibit CDK2 selectively makes it a valuable compound for anticancer research.
Properties
IUPAC Name |
3-bromo-4-chloro-6-methyl-2H-pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN4/c1-2-9-5(8)3-4(7)11-12-6(3)10-2/h1H3,(H,9,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXVEZIBXLYVRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NNC(=C2C(=N1)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.48 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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